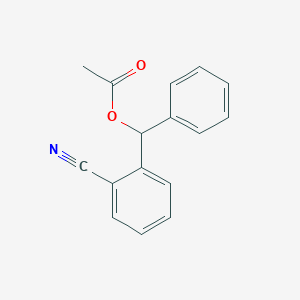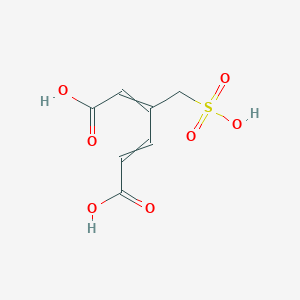
(2-Cyanophenyl)(phenyl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Cyanophenyl)(phenyl)methyl acetate: is an organic compound that belongs to the class of esters. Esters are known for their pleasant aromas and are widely used in the fragrance and flavor industries. This particular compound is characterized by the presence of a cyanophenyl group and a phenyl group attached to a methyl acetate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Esterification: One common method to synthesize (2-Cyanophenyl)(phenyl)methyl acetate is through the esterification of (2-cyanophenyl)methanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the reaction to completion.
Transesterification: Another method involves the transesterification of methyl acetate with (2-cyanophenyl)methanol. This reaction can be catalyzed by an acid or base, with the choice of catalyst affecting the reaction conditions and yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale esterification processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as distillation and crystallization to obtain the desired compound.
Análisis De Reacciones Químicas
Types of Reactions:
Hydrolysis: (2-Cyanophenyl)(phenyl)methyl acetate can undergo hydrolysis in the presence of an acid or base to yield (2-cyanophenyl)methanol and acetic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form (2-cyanophenyl)methanol.
Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products:
Hydrolysis: (2-Cyanophenyl)methanol and acetic acid.
Reduction: (2-Cyanophenyl)methanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (2-Cyanophenyl)(phenyl)methyl acetate is used as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand ester hydrolysis and enzyme-catalyzed reactions involving esters.
Medicine:
Drug Development: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry:
Fragrance and Flavor Industry: Due to its ester nature, it is used in the formulation of fragrances and flavors.
Mecanismo De Acción
The mechanism of action of (2-Cyanophenyl)(phenyl)methyl acetate primarily involves its hydrolysis to (2-cyanophenyl)methanol and acetic acid. The ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding alcohol and acid. This reaction can be catalyzed by enzymes such as esterases in biological systems.
Comparación Con Compuestos Similares
Methyl (2-cyanophenyl)acetate: Similar in structure but lacks the phenyl group.
Phenyl acetate: Lacks the cyanophenyl group.
Ethyl (2-cyanophenyl)acetate: Similar but has an ethyl group instead of a phenyl group.
Uniqueness:
Structural Features: The presence of both cyanophenyl and phenyl groups in (2-Cyanophenyl)(phenyl)methyl acetate makes it unique compared to other esters.
Reactivity: The compound’s reactivity is influenced by the electron-withdrawing cyanophenyl group, which affects its chemical behavior in various reactions.
Propiedades
Número CAS |
90292-85-6 |
|---|---|
Fórmula molecular |
C16H13NO2 |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
[(2-cyanophenyl)-phenylmethyl] acetate |
InChI |
InChI=1S/C16H13NO2/c1-12(18)19-16(13-7-3-2-4-8-13)15-10-6-5-9-14(15)11-17/h2-10,16H,1H3 |
Clave InChI |
ZWMNXQNWTBPSET-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC(C1=CC=CC=C1)C2=CC=CC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![2-[(4-Chlorophenoxy)methyl]benzonitrile](/img/structure/B14348558.png)



![Carbamic acid, [4-(1,1-dimethylethyl)-2-thiazolyl]-, methyl ester](/img/structure/B14348589.png)


